N-(4-Hydroxy-3-iodophenyl)methanesulfonamide
Description
N-(4-Hydroxy-3-iodophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8INO3S and a molecular weight of 313.11 g/mol It is characterized by the presence of a hydroxy group, an iodine atom, and a methanesulfonamide group attached to a benzene ring
Properties
Molecular Formula |
C7H8INO3S |
|---|---|
Molecular Weight |
313.12 g/mol |
IUPAC Name |
N-(4-hydroxy-3-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8INO3S/c1-13(11,12)9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3 |
InChI Key |
AEEZSHAYNZPYMD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-iodophenyl)methanesulfonamide typically involves the iodination of a phenolic compound followed by the introduction of the methanesulfonamide group. One common method starts with 4-hydroxyphenylamine, which undergoes iodination using iodine and a suitable oxidizing agent to yield 4-hydroxy-3-iodophenylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
N-(4-Hydroxy-3-iodophenyl)methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. The hydroxy and iodine groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Iodophenyl)methanesulfonamide: Similar structure but with the iodine atom at the 3-position instead of the 4-position.
N-(4-Iodophenyl)methanesulfonamide: Lacks the hydroxy group present in N-(4-Hydroxy-3-iodophenyl)methanesulfonamide.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and an iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
